Formazan

説明

Historical Perspectives on Formazan Discovery and Evolution of Research

The history of formazans and their closely related tetrazolium salts dates back over a century. The first this compound, a cherry-red "Neue Verbindung," was serendipitously synthesized by Friese in 1875 through the reaction of benzene (B151609) diazonium nitrate (B79036) with nitromethane. wikidata.orgwikipedia.orgtradeindia.com Nineteen years later, in 1894, Von Pechmann and Runge achieved the oxidation of a this compound to produce the first tetrazolium salt, establishing a reversible redox relationship between the two compound classes. wikidata.orgwikipedia.orgtradeindia.comchembeez.com Over the subsequent years, hundreds of formazans and tetrazolium salts were prepared. wikidata.orgwikipedia.orgtradeindia.com

Early in the 20th century, most reports on formazans emerged before the advent of modern characterization techniques, limiting the understanding of their precise properties. wikidata.orgwikipedia.org However, their intense color, ranging from red to orange or blue, allowed chemists to identify them. wikidata.orgwikipedia.org The term "this compound" itself was established in 1933, following earlier nomenclature such as "formazyl compounds" proposed by Bamberger and von Pechmann. wikidata.orgchembeez.com

A significant turning point in this compound research occurred in 1941 when Kuhn and Jerchel initiated their biological applications. chembeez.com The recognition of the tetrazolium-formazan system as a marker of vitality, particularly for assessing tumor cell activity, fueled increasing interest in their chemistry and electrochemistry. wikidata.orgwikipedia.org This led to extensive studies on formazans due to their accessibility, diverse chemical reactivity, broad spectrum of biological activities, and wide range of applications, including their use as dyes, ligands in complex formation, and analytical reagents. wikidata.orgwikipedia.org

Fundamental Chemical Structure and the this compound-Tetrazolium Redox System

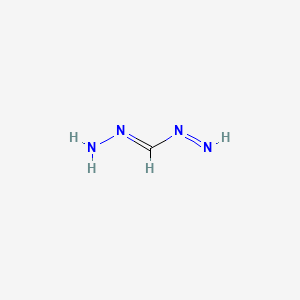

Formazans are intensely colored compounds defined by the characteristic chain of atoms: -N=N-C=N-NH-. wikidata.orgwikipedia.orgchembeez.com They are closely related to azo (-N=N-) dyes, and their deep color and redox chemistry stem from their nitrogen-rich backbone. suvidhinathlab.com The formal parent compound, this compound (H₂NN=CHN=NH), is not known in its free form; instead, derivatives of the general formula R-N=N-C(R')=N-NH-R'' are commonly studied. suvidhinathlab.com

The this compound molecule exhibits high tautomeric and conformational flexibility. chembeez.comsuvidhinathlab.com Due to the two alternating double bonds in the backbone (C=N and N=N), formazans can exist in various isomeric forms, including syn, s-cis (closed form); syn, s-trans (open form); anti, s-cis; and anti, s-trans (linear form). suvidhinathlab.com For instance, 1,5-disubstituted formazans can exist as two tautomers, and upon deprotonation, the resulting anion is stabilized by resonance. suvidhinathlab.com Triphenyl formazans, for example, typically exist as pseudo 6-membered rings in solution and the solid state, often stabilized by an internally coordinated hydrogen bond, which can exist in mesomeric forms. wikidata.orgwikipedia.orgchembeez.com The presence or absence of this hydrogen bridge can influence the color of the this compound, with hydrogen-bridged forms often appearing red, while those without the chelate form are yellow. wikidata.orgchembeez.com

The this compound-tetrazolium system is a crucial redox couple. chembeez.com Formazans are formed by the reduction of colorless tetrazolium salts. suvidhinathlab.com This reduction can occur through various mild reductants, including enzyme-catalyzed biological systems, such as dehydrogenases and reductases from metabolically active cells, or through direct reaction with NADH or NADPH. suvidhinathlab.com Conversely, formazans can be oxidized to their corresponding colorless tetrazolium salts. wikidata.orgchembeez.comsuvidhinathlab.com This reversible process is exploited in numerous applications. The oxidation of formazans to tetrazolium salts typically involves a two-electron oxidative cyclization.

The general reaction can be represented as:

Tetrazolium Salt (colorless) + 2e⁻ + H⁺ ⇌ this compound (colored)

This redox behavior is fundamental to their utility, particularly in biological assays where the formation of colored this compound indicates reducing activity within cells. wikidata.orgwikipedia.orgsuvidhinathlab.com

Overview of Current Academic Research Trajectories in this compound Chemistry

Current academic research in this compound chemistry continues to be vibrant, driven by their unique optoelectronic properties, redox activity, and structural versatility. Recent advancements have focused on several key areas:

Coordination Chemistry and Ligand Design: Formazanates, the deprotonated anionic form of formazans, are gaining significant attention as chelating N-donor ligands for transition metals and main group elements. Researchers are exploring their ability to form highly colored complexes (chelates) with various metal ions. suvidhinathlab.com This area is focused on understanding the synthesis, reactivity, and applications of these formazanate coordination compounds, with emphasis on tuning their properties through structural variations. For example, recent work has investigated formazanate iridium(III) complexes for their electrochemical and optical properties, and nickel complexes for catalytic activity in ethylene (B1197577) oligomerization.

Biological and Biomedical Applications: The tetrazolium-formazan system remains a cornerstone in cell biology for assessing cell viability, proliferation, and cytotoxicity. suvidhinathlab.com This is primarily due to the reduction of tetrazolium salts to colored formazans by mitochondrial dehydrogenase enzymes in metabolically active cells. suvidhinathlab.com Research continues to refine and expand these assays, including the use of sulfonated tetrazolium salts that yield water-soluble formazans for cytotoxicity assays. Beyond viability assays, formazans are being investigated for a broad spectrum of biological activities, including antiviral, anti-inflammatory, anti-fertility, anti-tubercular, antimicrobial (antibacterial and antifungal), anti-cancer, and anti-corrosion properties. wikidata.orgwikipedia.org Some this compound derivatives are also being explored as potential therapeutic agents.

Material Science and Sensing: The intense color and tunable optoelectronic properties of formazans make them attractive for applications in material science. This includes their use as dyes and as precursors to stable radicals like verdazyls. Research is also exploring their potential in developing novel sensors and indicators due to their colorimetric response to redox reactions. wikidata.org The synthesis of macrocyclic this compound compounds and their evaluation in nano-behavior, including their use as medical nanomaterials, represents an emerging research direction.

Electrochemical and Spectroscopic Studies: Detailed electrochemical studies are crucial for understanding the redox mechanisms of this compound-tetrazolium systems, including the two-electron oxidative cyclization of formazans to tetrazolium salts. wikidata.org Spectroscopic techniques (UV-Vis, FTIR, NMR, Mass Spectrometry) are extensively used for structural characterization and to investigate the effects of substituents on their optical and electronic properties, including intramolecular charge transfer and hydrogen bonding. wikidata.orgwikipedia.orgchembeez.com

These research trajectories highlight the ongoing efforts to leverage the fundamental chemical properties of formazans for diverse and impactful applications.

Structure

3D Structure

特性

IUPAC Name |

N'-amino-N-iminomethanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH4N4/c2-4-1-5-3/h1-2H,3H2/b4-2?,5-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMGAPWLDMVPYIA-HIDZBRGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=NN)N=N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=N/N)\N=N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH4N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

72.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

504-65-4 | |

| Record name | Formazan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000504654 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthetic Methodologies and Chemical Transformations of Formazans

Classical and Contemporary Approaches to Formazan Synthesis

The synthesis of formazans primarily relies on two general procedures: the reaction of aryldiazonium salts with aldehyde hydrazones and the coupling of aryldiazonium ions with active methylene (B1212753) compounds wikipedia.orgscirp.orgnih.govrsc.org.

Azo-coupling reactions are a cornerstone of this compound synthesis. The most common method involves the reaction of diazonium compounds with aldehyde hydrazones wikipedia.orgrsc.orgdergipark.org.tr. This approach allows for the synthesis of both symmetrical and asymmetrical formazans nih.gov.

Principles and Mechanisms: The reaction typically proceeds in a basic medium. Aryldiazonium salts (R−N+=N−X-) fishersci.com react with electron-rich hydrazones. The diazonium salt couples at either a nitrogen or carbon atom of the hydrazone wikipedia.org. In the case of aldehyde phenylhydrazones, the diazonium salt adds to the amine nitrogen, displacing a hydrogen atom, followed by rearrangement to yield the this compound wikipedia.orgacs.org.

An alternative mechanism involves the coupling of two equivalents of aryldiazonium salts with active methylene compounds wikipedia.orgnih.gov. This method is particularly useful for synthesizing symmetrical formazans nih.gov. The diazonium salts first add to the active methylene compound to form an intermediate azo compound. Subsequently, a second diazonium salt adds under more alkaline conditions, leading to a tetrazene intermediate, which then forms a 3-substituted this compound wikipedia.org.

Substrate Variations: Various substrates can be employed to yield a diverse range of this compound derivatives.

Aldehyde Hydrazones: Substituted phenylhydrazones, obtained from the condensation of substituted phenylhydrazines with aldehydes (e.g., 4-methoxybenzaldehyde), are commonly used rsc.org. For instance, coupling of substituted phenylhydrazones with 4-chloro-2-phenoxybenzenamine diazonium cation in a basic medium at 0 °C has been reported to yield formazans with good to excellent yields (70-98%) rsc.org. Schiff base compounds, formed from the condensation of isonicotinic acid hydrazide and aldehydes, can also be reacted with diazonium salts to produce this compound derivatives uobaghdad.edu.iqresearchgate.net.

Active Methylene Compounds: Compounds containing active methylene groups (e.g., phenylpyruvic acid derivatives) can react with two equivalents of aryldiazonium salts to form triarylformazans wikipedia.orgrsc.org.

While azo-coupling is predominant, condensation reactions also play a role, often as an initial step to form intermediates. For example, the condensation of aromatic aldehydes with phenylhydrazine (B124118) yields aldehyde hydrazones, which are then used in the subsequent azo-coupling step rsc.orgdergipark.org.tr. Another instance includes the reaction of ethyl formate (B1220265) or orthoformate with two equivalents of phenylhydrazine under acidic conditions to yield 1,5-diphenylthis compound wikipedia.org. Furthermore, formazans can be obtained by the oxidation of corresponding hydrazidines, which are typically prepared via the reaction of hydrazonyl halides with appropriate hydrazine (B178648) derivatives wikipedia.org.

Newer synthetic methodologies aim to overcome limitations of classical methods, such as multiple steps, low yields, and the use of corrosive reagents or volatile organic compounds (VOCs) scirp.orgrsc.org. These strategies often focus on green chemistry principles, including reduced reaction times and improved environmental profiles scirp.orgrsc.orgresearchgate.net.

Microwave irradiation has emerged as a powerful tool for accelerating this compound synthesis, often leading to shorter reaction times and higher yields compared to conventional heating researchgate.netscirp.orgrsc.org.

One-Pot Solvent-Free Synthesis: A notable example is the microwave-mediated solvent-free one-pot synthesis of formazans using solid acids like potassium hydrogen sulfate (B86663) (KHSO₄) researchgate.netscirp.orgscirp.org. This method achieves high yields in short reaction times (e.g., 1-1.5 minutes) and avoids corrosive mineral acids, buffered solutions, and VOCs scirp.orgrsc.org.

Ionic Liquid Catalysis: Microwave irradiation combined with ionic liquid catalysis offers another efficient and green protocol for this compound synthesis, often in aqueous media rsc.orgrsc.orgrsc.org.

The development of solvent-free and solid-supported methods addresses environmental concerns and simplifies workup procedures.

Solvent-Free Grinding Method: A solvent-free, efficient, and rapid approach involves the diazotization of aromatic amines with sodium nitrite (B80452) (NaNO₂) and nano silica-supported boron trifluoride (nano BF₃·SiO₂) researchgate.net. The subsequent diazo coupling with aldehyde phenylhydrazones is performed by grinding at room temperature, overcoming issues like low temperature requirements, corrosive acids, and long reaction times associated with traditional methods researchgate.net.

Solid-Supported Reactions: Resin-immobilized diazonium ions have been successfully employed as a solid-supported reaction for this compound synthesis, demonstrating efficiency in terms of product yield, reduced reaction time, and environmental impact researchgate.netrsc.orgresearchgate.net.

Ionic liquids (ILs) are increasingly utilized as green reaction media and catalysts in organic synthesis due to their unique eco-friendly physical and chemical properties rsc.orgfrontiersin.org.

Enhanced Efficiency: Ionic liquids, such as dialkylammonium salts, catalyze microwave-mediated solvent-free this compound synthesis, leading to moderate to high yields in short reaction times rsc.orgrsc.org.

Mechanism: A proposed mechanism for this compound synthesis catalyzed by ionic liquids involves their role in facilitating the reaction steps, often in aqueous media, without the need for corrosive mineral acids or VOCs rsc.orgrsc.org.

Table 1: Comparison of Selected this compound Synthesis Methods

| Method | Key Reactants | Conditions | Advantages | Yields (Typical) | Citation |

| Azo-Coupling (Classical) | Aryldiazonium salts, Aldehyde hydrazones | Basic medium, often low temperature (0-5°C) | Versatile for symmetrical and asymmetrical formazans | Moderate | wikipedia.orgscirp.orgdergipark.org.trnih.gov |

| Azo-Coupling (Active Methylene) | Aryldiazonium salts (2 equiv.), Active methylene compounds | Alkaline conditions | Useful for symmetrical formazans | Moderate | wikipedia.orgnih.govrsc.org |

| Microwave-Assisted (KHSO₄) | Aldehyde, Phenylhydrazine, Aromatic amine, NaNO₂, KHSO₄ | Microwave irradiation (240 Watt), Solvent-free, One-pot | Short reaction time, High yield, Environmentally benign, No corrosive acids | High | scirp.orgrsc.orgscirp.org |

| Solvent-Free (Nano BF₃·SiO₂) | Aromatic amines, NaNO₂, Nano BF₃·SiO₂, Aldehyde phenylhydrazones | Grinding at room temperature, Solvent-free | Efficient, Rapid, Overcomes limitations of traditional methods | Not specified | researchgate.net |

| Ionic Liquid Catalysis (Microwave) | Aromatic aldehyde, Phenylhydrazine, Aromatic amine, NaNO₂, Ionic liquid | Microwave irradiation, Solvent-free (or aqueous), One-pot | VOC-free, Reduced reaction time, Moderate to high yield | Moderate to High | rsc.orgrsc.org |

| Solid-Supported (Resin-immobilized diazonium) | Resin-immobilized diazonium ions, Hydrazones | Not specified | Reduced reaction time, Environmental impact | Moderate to High | researchgate.netrsc.orgresearchgate.net |

Novel Synthetic Strategies for this compound Compounds

Solvent-Free and Solid-Supported this compound Synthesis

Factors Influencing this compound Synthesis and Reaction Optimization

The synthesis and properties of formazans are significantly influenced by various factors, including pH, solvent systems, catalytic reagents, and reaction conditions. Optimizing these parameters is crucial for achieving desired yields and product characteristics.

Role of pH and Solvent Systems in this compound Reaction Control

The pH of the reaction medium plays a critical role in this compound synthesis, particularly in coupling reactions involving diazonium salts and Schiff bases. These reactions are often carried out under carefully controlled conditions, typically at a pH range of 6-8 . For instance, the coupling of diazonium salt with an imine group in a basic medium, such as sodium hydroxide (B78521), is a common synthetic route . Some studies indicate that an optimal basic medium with a pH of 12 or higher is beneficial for the coupling step, as lower pH values (e.g., pH ≤ 9) can lead to incomplete reactions and sticky products tubitak.gov.tr. In the context of biochemical assays, such as the MTT assay, the reduction of tetrazolium salts to formazans is significantly accelerated under basic conditions, with a pH of 10 correlating with increased this compound formation emerginginvestigators.org. The absorption spectrum of this compound can also vary with pH, which is a crucial consideration in analytical applications nih.gov.

Solvent systems also exert a considerable influence on this compound synthesis and their optical properties. Formazans are generally solids with relatively low melting points and negligible solubility in water, but they often exhibit good solubility in organic solvents like chloroform (B151607) and acetone (B3395972) dergipark.org.tr. The absorption bands of this compound derivatives can show varying degrees of dependence on solvent polarity rsc.orgresearchgate.net. While some compounds exhibit little change, others show significant shifts in their absorption maxima with altering solvent polarity rsc.org. Positive solvatochromism, characterized by a red shift in the absorption peak position with increasing solvent polarity, has been observed for several formazans (e.g., up to 28 nm for compounds 5a–5d and 5g, and 10–34 nm for 5h) rsc.org. This phenomenon is often attributed to the stabilization of π and π* orbitals by polar solvents, leading to a decrease in the π−π* transition energy rsc.org. Conversely, some formazans can display negative solvatochromism rsc.org. Biphasic reaction media, such as dichloromethane/water, are employed in certain this compound ligand syntheses under mild basic conditions nih.govacs.org. Furthermore, solvent-free synthesis methods, mediated by solid acids like KHSO4, have been developed to offer environmentally benign routes to formazans scirp.org. In cell viability assays, various solvents including dimethyl sulfoxide (B87167) (DMSO), acidified isopropanol, and sodium dodecyl sulfate (SDS) solutions are used to solubilize the formed this compound crystals for absorbance measurements researchgate.netaltervista.orgnih.govresearchgate.netdergipark.org.tr.

Influence of Catalytic Reagents and Reaction Conditions

The choice of catalytic reagents and precise control over reaction conditions are paramount for optimizing this compound synthesis. Both acidic and basic catalysts are utilized depending on the specific synthetic route. Sodium hydroxide (NaOH) is a commonly employed base in coupling reactions for this compound formation nih.govacs.orgbibliomed.org. Other basic catalysts mentioned in the literature include pyridine, butoxide, and triethylamine (B128534) sifisheriessciences.comiarjset.combiomedres.us. In contrast, solid acids like potassium hydrogen sulfate (KHSO4) have been successfully used to mediate one-pot, solvent-free this compound synthesis under microwave irradiation, demonstrating high yields and short reaction times scirp.org.

Reaction conditions such as temperature, reaction time, and reactant stoichiometry are critical for achieving satisfactory yields and product purity. For instance, the synthesis of rhenium(I) tricarbonyl complexes with neutral this compound ligands involves reacting equimolar amounts of reactants in refluxing toluene (B28343) for approximately one hour at temperatures around 80-85 °C nih.govacs.orgrsc.org. The duration of the reaction can vary significantly depending on the specific this compound derivative being synthesized, ranging from a few hours to over 50 hours in some cases bibliomed.orgbiomedres.us. Strict control of these parameters is necessary to avoid multiple product formation and to ensure high yields scirp.org. Additionally, the steric effects of substituents present in the starting materials, particularly at the aryl aldehydes, can significantly impact the efficiency of coupling reactions tubitak.gov.tr.

This compound Derivatization and Analog Synthesis

This compound chemistry offers extensive opportunities for derivatization, allowing for the introduction of diverse substituents and functional groups, which in turn profoundly impacts their electronic and structural properties.

Strategies for Introducing Diverse Substituents and Functional Groups

The synthesis of this compound derivatives and analogs primarily relies on established synthetic routes that enable the incorporation of a wide array of substituents. The most widely employed methods involve the reaction of aryldiazonium salts with substrates possessing activated carbon functionalities rsc.org. Key strategies include:

Coupling with Hydrazones (Schiff Bases): This is a prominent method where one equivalent of an aryldiazonium salt reacts with hydrazones (Schiff bases) to yield triarylformazans rsc.orgimpactfactor.org. This modular approach facilitates the synthesis of asymmetric formazans with different N-aryl substituents rsc.org.

Coupling with Active Methylene Groups: Another strategy involves the coupling of two equivalents of aryldiazonium salts with activated methylene groups, such as those in phenylpyruvic acid derivatives or cyanoacetic acid, often followed by a Japp-Klingermann rearrangement scirp.orgrsc.orgwikipedia.org. This route can lead to the formation of 3-cyanoformazans or 3-nitroformazans rsc.org.

Modification of Existing Functional Groups: Formazans can be converted into other formazans by altering the functional groups already present in the molecule dergipark.org.tr. This includes:

Hydrolysis of ester and nitrile substituents to their corresponding carboxylic acids dergipark.org.tr.

Hydrolysis of N-acyl groups to yield free amino groups dergipark.org.tr.

Reduction of nitro groups to amines dergipark.org.tr.

Esterification of carboxylic acids through their silver salts dergipark.org.tr.

Decarboxylation of C-carboxyl compounds dergipark.org.tr.

Introduction of Electron-Donating/Withdrawing Groups: Various electron-donating (e.g., methoxy, methyl) and electron-withdrawing groups (e.g., chloro, nitro) can be strategically introduced onto the phenyl rings at different positions (ortho, meta, para) rsc.orgresearchgate.netasianpubs.orgsibran.ruresearchgate.net. This allows for fine-tuning of the electronic properties of the this compound molecule.

Incorporation of Heterocyclic Moieties: Complex this compound analogs can be synthesized by incorporating heterocyclic structures, such as fluorene (B118485), into the this compound backbone researchgate.netresearchgate.net.

These derivatization strategies provide chemists with powerful tools to design and synthesize this compound compounds with tailored properties for specific applications.

Impact of Substituents on this compound Electronic and Structural Properties

Substituents profoundly influence the electronic and structural characteristics of formazans, affecting their optical properties, redox behavior, and molecular conformation.

Electronic Properties: The nature and position of substituents significantly impact the absorption and emission spectra of formazans, leading to chromism scirp.orgrsc.orgresearchgate.netacs.orgrsc.orgsibran.ruresearchgate.net. The intense, lowest-energy absorption band (typically 520–677 nm), attributed to a formazanate-based π→π* transition, is highly sensitive to ligand substituent effects rsc.org. Electron-donating and electron-withdrawing groups attached to the phenyl rings can cause noticeable variations in the absorption maxima (λmax) values rsc.orgresearchgate.netasianpubs.orgsibran.ruresearchgate.net. For instance, the difference in electron-donating and withdrawing capabilities of substituents, along with the degree of conjugation, directly influences absorption characteristics rsc.org. Computational studies, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), confirm that substituents affect the electronic structures, Kohn–Sham orbitals, and electronic transitions of formazans rsc.orgresearchgate.netacs.orgsibran.ru. The presence of substituents can also lead to a considerable increase in the dipole moment and electron charge density values compared to unsubstituted this compound structures .

Substituents also play a role in the redox potentials of formazans. Formazanate-centered reduction waves have been observed in cyclic voltammetry studies, indicating that the electrochemical properties are sensitive to the nature of the substituents researchgate.netrsc.org.

Structural Properties: The configuration and tautomerism of formazans are largely determined by the steric effect of substituents, particularly at the central carbon atom (R3) dergipark.org.tr. Formazans can exist in various configurational combinations (EZZ, EEZ, EEE) in their azohydrazone chains dergipark.org.tr. Bulky alkyl or aryl substituents at the R3 position (e.g., phenyl, tert-butyl, nitro) tend to favor a 'closed' (trans–syn, s-cis) isomer, which is often stabilized by an intramolecular N-H…N hydrogen bond, forming a six-membered chelate ring dergipark.org.trrsc.org. This 'closed' isomer typically exhibits a characteristic blood-red color rsc.org. In contrast, relatively small R3 substituents (e.g., H, Me, SMe, CN) can allow for 'open' (trans–syn, s-trans) and 'linear' (trans–anti, s-trans) geometries, which tend to be orange and yellow, respectively rsc.org.

Substituents can influence the planarity of the this compound skeleton and the strength of intramolecular hydrogen bonding dergipark.org.trrsc.orgasianpubs.orgsibran.ruacs.org. Electron-withdrawing groups, for example, can weaken intramolecular hydrogen bonds rsc.org. Steric repulsion between bulky substituted groups and phenyl rings can cause the phenyl groups to tilt out of the main this compound skeleton, affecting dihedral angles sibran.ru. The presence of an intramolecular hydrogen bond is often indicated by sharp NH signals in the downfield region of 1H NMR spectra asianpubs.org.

Structural Elucidation and Advanced Characterization of Formazans

Spectroscopic Analysis of Formazan Structures

Spectroscopic methods provide invaluable insights into the functional groups, electronic transitions, and solution-state conformations of this compound compounds.

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman spectroscopy, is fundamental for identifying characteristic functional groups and analyzing conformational aspects of formazans.

FT-IR Spectroscopy: FT-IR spectra of this compound derivatives typically reveal characteristic absorption bands corresponding to key functional groups. For instance, the imine (C=N) stretching vibration is often observed in the range of 1581 to 1642 cm⁻¹ impactfactor.orgijcrt.orgbiomedres.usimpactfactor.org. The N-H stretching band, indicative of the hydrazone moiety, appears around 3091 to 3344 cm⁻¹ impactfactor.orgijcrt.orgimpactfactor.orgnih.gov. The azo (N=N) stretching vibration is generally found between 1342 and 1558 cm⁻¹ impactfactor.orgijcrt.orgimpactfactor.org. Other notable bands include C-H aliphatic (2862-2985 cm⁻¹) and C-H aromatic (3002-3139 cm⁻¹) stretching vibrations, and C=O stretching for carbonyl-containing derivatives (1672-1735 cm⁻¹) impactfactor.orgimpactfactor.orgnih.gov. These distinct absorption patterns aid in confirming the successful synthesis and presence of the this compound backbone.

Raman Spectroscopy: Raman spectroscopy offers a complementary approach to FT-IR, particularly useful for studying formazans due to their inherent chromophoric nature, which can lead to resonance Raman effects. For this compound, characteristic Raman spectral lines are observed, which are not significantly interfered with by other substances in complex media, thus simplifying analysis by eliminating extraction and purification steps royalsocietypublishing.org. Specific peaks suitable for quantitative analysis have been identified:

A peak at 967 cm⁻¹ is valuable for quantitative analysis with both 532 nm and 633 nm excitation wavelengths royalsocietypublishing.org.

An additional peak at 722 cm⁻¹ is useful for quantitative analysis when using a 633 nm excitation wavelength royalsocietypublishing.org.

The use of a 633 nm laser provides a resonance Raman spectrum of this compound, enhancing signal intensity due to the resonance effect royalsocietypublishing.orgbiorxiv.org. This technique allows for the decoding of mixtures containing this compound, such as in MTT assays, and provides specific determination of this compound, offering higher precision for low concentrations compared to absorption spectroscopy royalsocietypublishing.orgbiorxiv.org.

Table 1: Characteristic Vibrational Frequencies of this compound Functional Groups

| Functional Group | FT-IR Wavenumber Range (cm⁻¹) | References |

| C=N (Imine) | 1581 - 1642 | impactfactor.orgijcrt.orgbiomedres.usimpactfactor.org |

| N-H (Hydrazone) | 3091 - 3344, 3410-3525 | impactfactor.orgijcrt.orgimpactfactor.orgnih.gov |

| N=N (Azo) | 1342 - 1558 | impactfactor.orgijcrt.orgimpactfactor.org |

| C=O (Carbonyl) | 1672 - 1735 | impactfactor.orgimpactfactor.orgnih.gov |

| C-H Aliphatic | 2862 - 2985 | impactfactor.orgimpactfactor.orgnih.gov |

| C-H Aromatic | 3002 - 3139 | impactfactor.orgimpactfactor.org |

| O-H | 3340 - 3487 | impactfactor.org |

NMR spectroscopy is a powerful tool for elucidating the solution-state structures of formazans, providing detailed information about their tautomeric forms, isomerism, and conformational dynamics.

¹H NMR Spectroscopy: ¹H NMR spectra of formazans often exhibit characteristic signals for various proton environments. The hydrazone proton (NH) typically appears as a singlet in the range of δ 8.5 to 16 ppm impactfactor.orgijcrt.orgimpactfactor.orgnih.govacs.org. A downfield shift (e.g., δ 16 ppm) indicates strong intramolecular hydrogen bonding, while an upfield shift (e.g., δ 10 ppm) suggests a weakening of this bonding . Aromatic protons (Ar-H) are observed as multiplets in the range of δ 6.53 to 8.86 ppm impactfactor.orgijcrt.orgimpactfactor.orgresearchgate.net. Aliphatic protons (e.g., CH₂, CH₃) show signals in their expected regions, such as δ 1.9-3.9 ppm for CH₃ and CH₂ groups impactfactor.orgimpactfactor.orgnih.gov. ¹H NMR is particularly effective in distinguishing between different isomers, such as syn,s-cis and anti,s-trans configurations, which can exist in solution equilibrium wgtn.ac.nz. Variable-temperature NMR spectroscopy can be employed to study the dynamics of these isomers and proton exchange processes acs.orgrsc.org. For example, in some rhenium complexes with this compound ligands, ¹H NMR analysis indicated that a dimeric structure was retained even in donor solvents, and cross-peaks in EXSY NMR experiments at elevated temperatures suggested restricted rotation around N-Mes bonds rather than proton transfer between azo and hydrazo fragments acs.orgrsc.org.

Table 2: Representative NMR Chemical Shifts for Formazans

| Nucleus | Proton/Carbon Type | Chemical Shift Range (δ ppm) | References |

| ¹H | NH Proton | 8.5 - 16 | impactfactor.orgijcrt.orgimpactfactor.orgnih.govacs.org |

| ¹H | Aromatic Protons | 6.53 - 8.86 | impactfactor.orgijcrt.orgimpactfactor.orgresearchgate.net |

| ¹H | Aliphatic Protons | 1.9 - 4.78 | impactfactor.orgimpactfactor.orgnih.gov |

| ¹³C | Carbonyl Carbons | 185 - 192 | acs.org |

| ¹³C | N-Ph ipso-C (Azo) | ~157 | acs.org |

| ¹³C | N-Ph ipso-C (NH) | ~141 | acs.org |

Mass spectrometry (MS), including techniques like LC-MS, is utilized for determining the molecular weight of this compound compounds and analyzing their fragmentation patterns. This provides crucial information for confirming the molecular formula and structural integrity of synthesized formazans biomedres.uswgtn.ac.nzrsc.orgbiomedres.us. For instance, LC-MS has been used to characterize the structures of novel diphenylether-based this compound derivatives rsc.orgrsc.org. Mass spectrometry can also provide molecular ion peaks (e.g., [M]⁺, [M-1]⁺, [M-2]⁺) that confirm the molecular weight of the synthesized compounds researchgate.netuwo.ca.

UV-Visible (UV-Vis) spectroscopy is extensively used to characterize the electronic transitions and chromophoric properties of formazans, which are known for their intense colors. Formazans typically exhibit characteristic absorption bands in both the UV and visible regions of the spectrum ijcrt.orgrsc.orgdergipark.org.trtubitak.gov.tr.

The visible region absorption in formazans arises primarily from π→π* electronic transitions within the extended conjugated system of the this compound backbone (N=N-C=N-NH) ijcrt.orgrsc.orgdergipark.org.trtubitak.gov.trnih.gov. A low-energy π→π* transition is often observed in the range of 400-600 nm, which is responsible for their characteristic red, orange, or blue colors ijcrt.orgrsc.orgnih.gov. For example, 1,3,5-triphenylthis compound (B1222628) (TPF) shows a major absorption band around 480 nm in methanol (B129727) and acetonitrile (B52724) solutions nih.govfrontiersin.org. The lowest electronic transition in unsubstituted this compound is of n→π* character, though for TPF, the π→π* transition dominates the visible absorption nih.govfrontiersin.org.

Higher energy absorption bands (near-UV-visible) can be attributed to metal-to-ligand charge transfer (MLCT) in formazanate complexes rsc.org. The position and intensity of these absorption bands are sensitive to ligand substituent effects and the electronic character of substituents rsc.orgrsc.orgdergipark.org.trtubitak.gov.tr. The intense visible absorption of formazans, with extinction coefficients ranging from 13,000-23,000 for mono-formazans and 35,000-50,000 for di-formazans, makes them excellent indicators in redox reactions .

Formazans are also known for their photochromic properties, where exposure to visible light can induce isomerization, leading to changes in their absorption spectra nih.govfrontiersin.org. For instance, some formazans can change from red to yellow forms upon light exposure, with distinct absorption bands for the different isomeric species nih.govfrontiersin.org.

Table 3: Representative UV-Vis Absorption Data for Formazans

| Compound Example | λmax (nm) | Solvent | Transition Type | Color | References |

| General this compound | 400 - 600 | Various | π→π, n→π | Red, Orange, Blue | ijcrt.orgrsc.orgdergipark.org.trtubitak.gov.tr |

| 1,3,5-Triphenylthis compound | ~480 | Methanol, Acetonitrile | π→π | Red | nih.govfrontiersin.org |

| Formazanate complexes | 520 - 677 | - | Formazanate-based π→π | - | rsc.org |

| 3-(4-bromophenyl)-1,5-diphenylthis compound | 490 | - | - | Red | nih.gov |

Luminescence spectroscopy, including fluorescence, provides insights into the emission properties of this compound compounds. While not as extensively documented as their absorption characteristics, some this compound derivatives have been reported to exhibit luminescence. For example, novel diphenylether-based this compound derivatives have shown fluorescence quantum yield properties and Stokes shifts, which were explored in DMSO solutions rsc.orgresearchgate.net. Certain this compound compounds have also been noted to display orange luminescence and have been used as probes for cell staining dntb.gov.ua. The emission properties of formazanate complexes are readily tunable by modifying the ligand structure, driven by the presence of low-lying π*-orbitals on the ligand acs.orgrsc.org.

UV-Visible Spectroscopy for Electronic Transitions and Chromophore Characterization

Solid-State Structure Determination via X-ray Crystallography

Formazans can adopt various configurations due to syn-anti isomerization about the C=N double bond and s-cis/s-trans isomerization about the C-N single bond . X-ray crystallography has confirmed these different configurations in the solid state:

Anti, s-trans configuration: This is a common configuration found in the solid state for various formazans, including 3-methyl-1,5-diphenylthis compound and 3-ethyl-1,5-diphenylthis compound (orange isomer) wgtn.ac.nzrsc.orgrsc.org. This configuration is also often the thermodynamically preferred configuration in solution equilibrium wgtn.ac.nz.

Syn, s-cis configuration: Observed in the solid state for some formazans, such as 3-t-butyl-1,5-diphenylthis compound, and can be maintained in solution wgtn.ac.nzrsc.org.

Syn, s-trans configuration: Found in the red isomer of 3-ethyl-1,5-diphenylthis compound rsc.org.

For formazanate coordination compounds, X-ray crystallography has revealed the flexibility of these ligands, demonstrating their ability to form both 4- and 5-membered chelate rings with metal centers. This flexibility allows for diverse coordination behaviors, leading to solid-state structures ranging from dimeric to hexameric and polymeric aggregates rsc.org. In ionic formazanate compounds, a high degree of π-delocalization is indicated by equivalent N–N and C–N bond lengths within the ligand core, irrespective of the chelate ring size rsc.org.

Specific examples of formazans characterized by X-ray crystallography include:

3-methyl-1,5-diphenylthis compound: Monoclinic space group P2₁/c, with an anti, s-trans configuration wgtn.ac.nzrsc.org.

3-t-butyl-1,5-diphenylthis compound: Monoclinic space group P2₁/c, adopting a syn, s-cis configuration wgtn.ac.nzrsc.org.

3-ethyl-1,5-diphenylthis compound: Exists in two solid-state isomers: the red isomer (orthorhombic space group P2₁2₁2₁) with a syn,s-trans configuration, and the orange isomer (monoclinic space group P2₁/c) with an anti,s-trans configuration wgtn.ac.nzrsc.org.

Formazanate ligands in rhenium(I) complexes: Coordinate to the metal center in an 'open' form, generating a five-membered chelate ring with a pendant NH arm acs.org.

Formazanate ligands in copper(I) complexes: X-ray crystallography confirmed the structures of bis(hydroxo)dicopper(II) compounds formed upon oxygenation nih.gov.

Boron difluoride formazanate complexes: Their solid-state structures have been determined, complementing their luminescence properties dntb.gov.ua.

X-ray crystallography provides direct evidence of the molecular geometry and intermolecular interactions, which are crucial for understanding the properties and applications of formazans.

Electrochemical Characterization of Formazans and Their Redox Behavior (e.g., Cyclic Voltammetry)

Formazans are a class of intensely colored organic compounds characterized by a nitrogen-rich backbone, and their distinctive color and redox chemistry are central to their utility wikipedia.org. A key feature of formazans is their participation in a reversible redox system with tetrazolium salts; formazans can be oxidized to form tetrazolium salts, which in turn can be reduced back to formazans dergipark.org.trresearchgate.netacs.org. This interconversion is particularly significant for their diverse biological applications, where they serve as markers of vitality dergipark.org.trresearchgate.net. Consequently, understanding the oxidation potentials and electrochemical mechanisms of formazans is of considerable importance, especially given their biological activity researchgate.net. Formazanates, the deprotonated forms of formazans, function as redox-active ligands possessing low-lying frontier orbitals, which predisposes them to readily undergo ligand-based reduction reactions acs.orgrsc.orgnih.gov.

Cyclic voltammetry (CV) is a widely employed and powerful electrochemical technique for investigating the redox properties of chemical species gamry.comnumberanalytics.com. This technique provides crucial information regarding oxidation and reduction potentials, the reversibility or irreversibility of redox processes, and insights into reaction mechanisms gamry.comnumberanalytics.com. CV involves applying a linearly sweeping potential waveform to an electrochemical cell and measuring the resulting current, thereby elucidating the electron transfer processes that occur during oxidation and reduction reactions gamry.comnumberanalytics.com.

Observed Redox Processes and Mechanisms

Electrochemical studies using cyclic voltammetry reveal that formazans typically exhibit both oxidation and reduction features in their voltammograms acs.orgchemrxiv.org.

Oxidation : Formazans can undergo oxidation through one or two electron transfer steps, frequently coupled with a subsequent deprotonation reaction, leading to the formation of corresponding tetrazolium cations acs.orgchem-soc.siresearchgate.net. For instance, triphenylthis compound (B7774302) (TPF) displays two primary oxidation peaks in its cyclic voltammogram researchgate.net. The initial step involves a one-electron transfer and a proton loss, generating a this compound radical researchgate.net. This is often followed by a second step where the radical donates another electron, resulting in the formation of a tetrazolium cation researchgate.net. Such a process often follows an EC (Electrochemical-Chemical) mechanism, where an electrochemical reaction is followed by a chemical reaction researchgate.nettubitak.gov.tr.

Reduction : Formazanates are known to participate in one-electron and two-electron reduction processes rsc.orgnih.gov. A notable characteristic of this compound chemistry is the occurrence of ligand-centered reductions at relatively mild potentials acs.org.

Influence of Substituents on Redox Behavior

The electrochemical properties of formazans and their metal complexes are highly sensitive to the electronic nature (electron-donating or electron-withdrawing) and the positional arrangement of substituents on the this compound framework acs.orgrsc.orgnih.govchemrxiv.orgchem-soc.situbitak.gov.trresearchgate.netrsc.orgresearchgate.net.

Electron-withdrawing groups, such as nitro (-NO2), chloro (-Cl), bromo (-Br), or cyano (-CN) groups, generally cause a shift in oxidation potentials towards more anodic (positive) values and reduction potentials towards more cathodic (negative) values nih.govchemrxiv.orgchem-soc.situbitak.gov.trresearchgate.net. This indicates that the presence of electron-withdrawing substituents makes the this compound compounds more difficult to oxidize and easier to reduce nih.gov. Conversely, electron-donating groups tend to induce the opposite effect on the redox potentials rsc.orgnih.govchemrxiv.org. The specific position of the substituent (ortho, meta, or para) on the phenyl rings of the this compound structure also significantly influences the observed electrochemical behavior chem-soc.situbitak.gov.trresearchgate.net.

For example, studies on formazanate boron difluoride compounds have demonstrated that their one-electron reduction potentials can span a broad range, from -1.17 V to -1.86 V versus the ferrocene/ferrocenium (Fc⁰/⁺) redox couple, primarily due to the influence of different substituents rsc.orguwo.ca. Similarly, cycloplatinated formazanate complexes exhibit formazanate-based one-electron reduction potentials ranging from -0.80 V to -1.59 V versus the Fc⁰/⁺ couple, highlighting the extensive tunability of their redox properties through structural modifications acs.org.

Detailed Research Findings

The following tables present representative electrochemical data obtained from cyclic voltammetry studies on various this compound derivatives, illustrating the impact of structural variations on their redox potentials.

Table 1: Electrochemical Data for BF₂ Formazanates (vs. Fc⁰/⁺) uwo.ca

| Compound | Ered1 (V) | Ered2 (V) | Eox1 (V) | Eox2 (V) |

| 2a | -1.17 | -1.41 | 0.25 | 0.66 |

| 2b | -1.27 | -1.53 | 0.30 | 0.70 |

| 2c | -1.45 | -1.68 | 0.47 | 0.79 |

| 2d | -1.86 | -2.13 | 0.35 | - |

Note: Potentials are reported versus the ferrocene/ferrocenium (Fc⁰/⁺) redox couple. Ered1 and Ered2 refer to the first and second reduction potentials, respectively. Eox1 and Eox2 refer to the first and second oxidation potentials, respectively. Compound 2d showed only one distinct oxidation peak.

Table 2: Electrochemical Data for 1-Substituted Phenyl-3,5-diphenylformazans in Dimethyl Sulfoxide (B87167) (DMSO) chem-soc.siresearchgate.net

| Compound | Substituent | Eox1 (mV) | Eox2 (mV) | Ered (mV) |

| TPF (1) | - | -1390.3 | -740.7 | - |

| 5 | o-Br | -1202.9 | -884.8 | -781.9 |

| 6 | m-Br | -1335.5 | -1024.2 | -794.2 |

| 7 | p-Br | -1280.4 | -1021.7 | -935.5 |

Note: Potentials are reported in millivolts (mV) and measured in DMSO at a platinum electrode with 0.1 M tetrabutylammonium (B224687) tetrafluoroborate (B81430) (TBATFB) as supporting electrolyte, at a scan rate of 100 mV s⁻¹. TPF (1) refers to 1,3,5-triphenylthis compound. Compounds 5, 6, and 7 are 1-(ortho-bromo), 1-(meta-bromo), and 1-(para-bromo) substituted phenyl-3,5-diphenylformazans, respectively.

Further studies on rare-earth metal complexes incorporating formazanate ligands have revealed three quasi-reversible one-electron redox events, with reduction potentials observed in the ranges of -0.76 to -0.95 V, -1.51 to -1.71 V, and -2.22 to -2.54 V versus Fc⁰/⁺ rsc.org. These findings underscore the versatility of this compound ligands in stabilizing various oxidation states and their potential in diverse applications requiring tunable redox properties.

Theoretical and Computational Chemistry of Formazans

Quantum Chemical Calculations for Structure and Reactivity

Quantum chemical calculations are fundamental for understanding the intrinsic properties of formazans, including their molecular geometry, electronic structure, and how they interact in chemical reactions. These methods allow researchers to explore various aspects of formazan chemistry at an atomic and subatomic level. uwo.caresearchgate.netscirp.org

Density Functional Theory (DFT) Applications in this compound Studies

Density Functional Theory (DFT) is a widely employed quantum chemical method in this compound research due to its balance of accuracy and computational efficiency. DFT is particularly useful for studying the electronic structure, molecular geometry, and spectroscopic properties of formazans and their derivatives. uwo.cauwo.caresearchgate.netcityu.edu.hk

Frontier Molecular Orbital Analysis (FMOA): This analysis helps understand the reactivity of formazans by examining the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. A smaller energy gap (ΔE = E_LUMO - E_HOMO) often indicates higher reactivity and lower kinetic stability. uwo.caresearchgate.netscirp.org

Spectroscopic Property Prediction: DFT can accurately predict IR, NMR (¹H and ¹³C), and UV-Visible spectra, allowing for direct comparison with experimental data and aiding in structural elucidation. For instance, UV-Visible spectra of formazans have been examined using various DFT models to calculate maximum absorbance wavelengths, showing good agreement with experimental results. uwo.canih.govacs.orgresearchgate.net

Charge Distribution and Reactivity Descriptors: DFT calculations enable the determination of charge distribution, chemical potential (μ), chemical hardness (η), and electrophilicity (ω), as well as condensed Fukui functions and dual descriptors. These parameters help identify the most active sites within this compound molecules and correlate them with their chemical reactivity. researchgate.netcityu.edu.hk

For example, a DFT study on 1,3,5-triphenylthis compound (B1222628) (TPF) identified three conformational minima, with the global minimum exhibiting a specific structure. bethel.edu Another study utilized DFT to confirm the high degree of covalency in metal-formazan interactions and the mixed metal-ligand character of frontier orbitals in this compound coordination compounds. acs.orgrsc.org

Ab Initio Methods for Electronic Structure Investigations

Ab initio methods, which are based solely on fundamental quantum mechanical principles without empirical parameters, offer a higher level of theoretical rigor for electronic structure investigations of formazans. taylorandfrancis.com These methods, including Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled-Cluster (CCSD(T)), are crucial for obtaining highly accurate electronic structures and energies. uwo.cabethel.edu

Ab initio calculations have been employed to study this compound and 3-nitrothis compound, exploring their possible conformations and intramolecular hydrogen bonding. For instance, MP2/6-31G** calculations revealed that the trans-syn-s-cis (TSSC) conformer is the most stable in the gas phase for both this compound and 3-nitrothis compound, largely due to strong intramolecular N-H···N hydrogen bridges. serialsjournals.comrsc.orgsc.edu These methods are particularly valuable for understanding electron correlation effects and providing a benchmark for less computationally intensive methods like DFT. uwo.ca

Conformational Analysis and Isomerism Studies

Formazans exhibit rich conformational landscapes and various isomeric forms, which significantly influence their properties. Computational chemistry plays a vital role in predicting and characterizing these different structures. uwo.calumenlearning.com

Theoretical Prediction of E/Z Isomers and Tautomeric Forms

This compound molecules can exist in different geometrical isomers due to rotation around their double bonds (C=N and N=N), typically described as E/Z (or cis/trans and syn/anti) isomers. nih.govdergipark.org.trmdpi.com Computational methods are extensively used to predict and analyze the stability of these isomers.

E/Z Isomerism: The configuration of formazans is heavily influenced by steric effects of substituents. For example, formazans with bulky substituents at the carbon atom (R3) often favor the EZZ configuration, which is further stabilized by intramolecular hydrogen bonding. dergipark.org.tr Studies on 1,3,5-triphenylthis compound (TPF) have identified up to 16 stable ground-state conformers, with the trans-syn form (also called "red I") being the most energetically stable, stabilized by an intramolecular hydrogen bond. nih.govfrontiersin.org

Tautomerism: Formazans can also undergo tautomeric transformations, involving proton transfer between nitrogen atoms. Computational studies investigate the relative stability of these tautomeric forms. For instance, theoretical studies have shown that certain tautomeric forms of formazans, particularly those with a single bond between C3 and N4, are dominant in the gas phase. serialsjournals.comresearchgate.netresearchgate.net The stability of different tautomers can be influenced by conjugation and molecular planarity, with the loss of these features weakening hydrogen bonding and decreasing stability.

Intramolecular Hydrogen Bonding and Conformational Stability

Intramolecular hydrogen bonding (IHB) is a critical factor governing the conformational preferences and stability of this compound derivatives. acs.orgnih.govplos.orgresearchgate.net Computational methods are employed to characterize these hydrogen bonds and quantify their contribution to stability.

Characterization of IHB: Techniques like Natural Bond Orbital (NBO) analysis and Atoms in Molecules (AIM) theory can be used to analyze electron density and bond critical points, providing detailed information about the nature and strength of IHBs.

Influence on Conformational Stability: The presence of a strong intramolecular N-H···N hydrogen bridge often leads to the formation of a six-membered chelate ring, which significantly stabilizes certain conformers, such as the trans-syn-s-cis (TSSC) form. rsc.orgsc.eduresearchgate.net This chelation can lead to a pseudo-aromatic system, enhancing stability. nih.govdergipark.org.tr The stability of formazans is also influenced by substituents, which can impact the strength of these internal hydrogen bonds. The formation of intramolecular hydrogen bonds is widely accepted as the origin of conformational preferences in many organic molecules, including formazans. researchgate.netucl.ac.uk

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an invaluable tool for elucidating the step-by-step sequences of elementary reactions (reaction mechanisms) involving formazans. plos.orgschrodinger.comwikipedia.orgnih.gov These studies help understand the pathways, intermediates, and transition states involved in this compound transformations.

Computational methods, such as transition state theory and intrinsic reaction coordinate (IRC) calculations, are used to map potential energy surfaces and identify reaction pathways. nih.govwikipedia.org For formazans, this includes:

Redox Reactions: The reduction of tetrazolium salts to formazans is a well-known redox reaction, crucial in biological assays. Computational studies can provide insights into the electron transfer processes and the stability of the this compound product. uwo.caplos.orgwikipedia.org

Isomerization Pathways: Computational analysis can detail the energy barriers and pathways for photoisomerization around the N=N and C=N double bonds, as observed in 1,3,5-triphenylthis compound (TPF). This includes understanding the interconversion between red and yellow forms and the role of proton transfer processes. nih.govfrontiersin.org

Complexation with Metals: Computational studies, particularly DFT, are used to investigate the coordination of formazans with metal centers, elucidating the nature of metal-ligand interactions and the electronic properties of the resulting complexes. cityu.edu.hkacs.orgrsc.org

Computational modeling allows for the prediction of selectivity and activity of reactants and provides a molecular-level understanding of reaction processes, which is difficult to obtain solely through experimental means. schrodinger.com

Transition State Analysis of this compound Synthesis Pathways

Computational studies, particularly those employing Density Functional Theory (DFT), have provided significant insights into the reaction mechanisms and transition states involved in this compound synthesis. For instance, a DFT study on the synthesis of 1,3,5-triphenylthis compound (Cid: 9789) from benzaldehyde (B42025) N-phenylhydrazone (Cid: 7934) and benzenediazonium (B1195382) ion (Cid: 2723708) investigated the potential energy surface of the reaction. The findings suggest that the initial step of the mechanism involves the addition of the diazonium ion to the central carbon atom of the phenylhydrazone. acs.orgacs.org While transition states for both central carbon and amino nitrogen addition were explored, the results favored attack on the central carbon. acs.orgacs.org

Furthermore, the study revealed that the introduction of a methyl group onto the amino nitrogen of the hydrazone significantly increases the energy of the initial intermediate by approximately 10 kcal mol⁻¹, thereby impeding this compound formation. acs.orgacs.org This energy increase is attributed to the conformational changes required for the N-methyl-N-phenylhydrazone (Cid: 119860) to adopt the correct orientation for the reaction. acs.orgacs.org In terms of tautomerization, the transition state for the tautomerization and hydrogen ion exchange in 1,3,5-triphenylthis compound was calculated to be 4 kcal mol⁻¹ above its global minimum, a barrier height that remained largely unaffected by the inclusion of solvent models. acs.orgacs.org

Computational Insights into Redox Processes and Electron Transfer

Computational chemistry has been instrumental in understanding the redox properties and electron transfer mechanisms of formazans. Formazanate ligands, the deprotonated forms of formazans, exhibit bidirectional redox-noninnocence, meaning they can undergo both oxidation and reduction within the formazanate moiety itself. rsc.org Spectroelectrochemistry combined with computational studies has confirmed that both oxidation and reduction reactions can occur on the formazanate framework. rsc.org This characteristic allows formazanate ligands to exist in various stable oxidation states, including a neutral formazanyl radical form. rsc.org

For instance, in ruthenium complexes with formazanate ligands, computational studies have demonstrated that the formazanate moiety is responsible for observed oxidation and reduction processes. rsc.org The low-lying frontier orbitals of formazanates contribute to their rich optoelectronic properties. rsc.org

Frontier Molecular Orbital (FMO) Theory and Reactivity Descriptors (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is a crucial tool for predicting the reactivity and electronic transitions of formazans. Computational studies using DFT methods, such as B3LYP functional with the 6-31G(d,p) basis set, have been widely employed to estimate the energy values of HOMO and LUMO for this compound structures. researchgate.netresearchgate.net

These orbital energies are then used to derive various reactivity descriptors, including:

Ionization Potential (IP): Related to the energy of the HOMO, indicating the molecule's ability to donate an electron. researchgate.netresearchgate.net

Electron Affinity (EA): Related to the energy of the LUMO, indicating the molecule's ability to accept an electron. researchgate.netresearchgate.net

Hardness (η): A measure of resistance to charge transfer, calculated from HOMO and LUMO energies. researchgate.netresearchgate.net

Softness (S): The inverse of hardness, indicating susceptibility to charge transfer. researchgate.netresearchgate.net

Chemical Potential (μ): Related to the average of HOMO and LUMO energies, indicating the tendency of electron flow. researchgate.netresearchgate.net

Electronegativity (χ): The negative of the chemical potential. researchgate.netresearchgate.net

Electrophilicity Index (ω): A measure of the molecule's electrophilic power. researchgate.netresearchgate.net

For example, in a study of novel this compound analogs, computational analysis of HOMO and LUMO energies showed good correlation with experimental data, revealing how substituents influence electronic and electrochemical properties. researchgate.net The lowest electronic transitions in unsubstituted formazans are often of n−π* character, while in compounds like 1,3,5-triphenylthis compound (Cid: 9789), the major absorption band in the visible region is dominated by a π−π* transition to the second excited state (S2). nih.gov

The following table illustrates typical energy values for HOMO and LUMO in this compound derivatives, which are crucial for understanding their electronic behavior and reactivity.

| Compound Type | HOMO Energy (eV) | LUMO Energy (eV) | Reference |

| This compound Analogs | -5.0 to -6.0 | -2.0 to -3.0 | researchgate.netresearchgate.net |

| 1,3,5-Triphenylthis compound | -5.7 (approx.) | -2.5 (approx.) | nih.gov |

Solvent Effects in Computational this compound Chemistry

Solvent effects significantly influence the structural, spectroscopic, and reactive properties of formazans, and computational methods are essential for modeling these interactions. Both implicit and explicit solvent models are employed to understand how the surrounding medium affects this compound chemistry.

For instance, in the DFT study of 1,3,5-triphenylthis compound synthesis, the inclusion of an ethanol (B145695) solvent model had negligible impact on the computed geometric structures but led to significant changes in energies relative to the reactants. acs.orgacs.org Adding self-consistent reaction field (SCRF) solvation energies to gas-phase free energies yielded relative values comparable to those obtained from full inclusion of SCRF solvent effects during optimization and vibrational frequency computations. acs.orgacs.org

Studies on the absorption properties of this compound derivatives in various solvents with differing polarities have shown that while absorption bands may exhibit only small shifts as a function of solvent polarity, there can be noticeable variations in absorption maxima (λmax) when the electronic characteristics and positions of substituents are altered. researchgate.netrsc.orgtubitak.gov.tr For example, some formazans exhibit a red shift in their absorption peak position with increasing solvent polarity, indicating solvatochromic effects. rsc.org Intramolecular hydrogen transfer within the this compound skeleton can also be supported by these solvent-dependent absorption spectra. rsc.org

Molecular Docking Studies for Ligand-Protein Interaction Mechanisms

Molecular docking studies are computational techniques used to predict the preferred orientation of a ligand when bound to a protein or other biomolecule, providing insights into ligand-protein interaction mechanisms. While the provided search results did not directly yield specific examples of this compound molecular docking studies for ligand-protein interactions, the general application of computational methods to understand this compound behavior suggests their potential in this area.

Given the diverse applications of formazans, including their use in biological assays (e.g., tetrazolium/formazan redox systems in medicine), it is plausible that molecular docking could be employed to investigate their interactions with biological targets. Such studies would typically involve:

Target Preparation: Preparing the 3D structure of the protein target.

Ligand Preparation: Optimizing the 3D structure and protonation states of the this compound ligand.

Docking Simulation: Running algorithms to predict binding poses and affinities.

Binding Mode Analysis: Analyzing the interactions (e.g., hydrogen bonding, hydrophobic interactions) between the this compound and the protein active site.

Scoring: Estimating the binding affinity of the this compound to the protein.

The ability of formazans to form complexes and their tunable properties via structural variation make them interesting candidates for computational studies in drug discovery and enzyme inhibition, where molecular docking would be a key tool.

Mechanistic Investigations of Formazan Redox Chemistry

Principles of Formazan-Tetrazolium Interconversion Dynamics

The interconversion between formazans and tetrazolium salts represents a crucial redox system widely exploited in various chemical and biological applications, particularly as indicators of reducing systems and markers of vitality dergipark.org.trresearchgate.net. Tetrazolium salts are typically colorless compounds that undergo reduction to form colored formazans . This reduction process is generally considered irreversible for many applications, and the resulting this compound can be quantified spectrophotometrically chemicalbook.com. Conversely, formazans can be oxidized back to tetrazolium salts samipubco.com.

The core of this interconversion lies in the redox properties of the compounds. Tetrazolium salts act as artificial electron acceptors, undergoing a ring-opening reaction upon reduction to yield the this compound product wipo.int. This transformation involves the cleavage of the tetrazolium ring and the formation of the characteristic this compound structure researchgate.net. The intense color of formazans, ranging from cherry red to deep purplish black, is due to π-π* transitions within the (N=N) group, influenced by charge transfer across the molecule researchgate.netsamipubco.com.

Formazans exhibit tautomeric and conformational flexibility, allowing for various structural forms, including syn, s-cis (closed form), syn, s-trans (open form), anti, s-cis, and anti, s-trans (linear form) wikipedia.orgresearchgate.net. Triphenylformazans, for instance, often exist as pseudo-six-membered rings in solution and solid-state, stabilized by intramolecular hydrogen bonding dergipark.org.trresearchgate.net. This internal hydrogen bonding can influence their stability and spectral properties, with chelate forms often appearing red and non-chelate forms appearing yellow dergipark.org.trresearchgate.net.

Enzymatic Reduction Mechanisms of Tetrazolium Salts to Formazans

The enzymatic reduction of tetrazolium salts to formazans is a cornerstone of many biochemical assays, particularly those used to assess cell viability and metabolic activity researchgate.netconicet.gov.arontosight.aitaylorandfrancis.com. This process typically involves the transfer of electrons from cellular reducing agents to the tetrazolium salt.

Role of Cellular Oxidoreductases and Dehydrogenases

Cellular oxidoreductases and dehydrogenases play a pivotal role in the reduction of tetrazolium salts to formazans dergipark.org.trwikipedia.orgresearchgate.netconicet.gov.artaylorandfrancis.com. These enzymes are crucial for maintaining cellular redox homeostasis and are abundant in metabolically active cells researchgate.netconicet.gov.ar. For example, in the widely used MTT (3-(4,5-dimethyl-2-thiazolyl)-2,5-diphenyl-2H-tetrazolium bromide) assay, mitochondrial dehydrogenases of viable cells cleave the tetrazolium ring of MTT, producing the purple MTT this compound crystals taylorandfrancis.com. While initially thought to be solely a measure of mitochondrial activity, it is now understood that MTT reduction is primarily driven by the coenzyme NAD(P)H and glycolytic enzymes located in the endoplasmic reticulum conicet.gov.ar. Therefore, cellular MTT reduction is often viewed as a measure of the rate of glycolytic NAD(P)H production conicet.gov.ar.

Other tetrazolium salts, such as CTC (5-cyano-2,3-di-(p-tolyl)-tetrazolium chloride), MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium), and WST-1 (4-(3-(4-iodophenyl)-2-(4-nitrophenyl)-2H-5-tetrazolio)-1,3-benzene disulfonate salt), are also reduced by cellular enzymes conicet.gov.artaylorandfrancis.comcranfield.ac.uk. The specific enzymes involved can vary depending on the tetrazolium salt and the cell type. The reductase activity in cells can be influenced by their physiological state or culture environment, which in turn affects this compound production mdpi.com.

Electron Transfer Pathways and Cofactor Involvement (NADH, NADPH)

The electron transfer pathways for tetrazolium salt reduction primarily involve nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) and nicotinamide adenine dinucleotide phosphate (B84403) (NADPH) as key cofactors dergipark.org.trconicet.gov.arontosight.airesearchgate.netnih.gov. These coenzymes are central to numerous metabolic pathways and serve as direct electron donors for the reduction of tetrazolium salts conicet.gov.arnih.gov.

In the presence of metabolically active cells, NAD(P)H coenzymes and dehydrogenases facilitate the reduction of tetrazolium salts to their colored this compound products researchgate.netconicet.gov.ar. For instance, the reduction of MTT is believed to be NADH/NADPH-dependent cranfield.ac.uk. Studies have confirmed that tetrazolium ions are reduced by NADH through an inner-sphere mechanism, often in the presence of intermediate electron acceptors (IEAs) like phenazine (B1670421) methosulfate (PMS) researchgate.netnih.gov. PMS can facilitate the non-enzymatic transfer of electrons from a reduced compound to the tetrazolium salt researchgate.net.

The reaction proceeds via the formation of a free radical intermediate, known as tetrazolinyl, where a single electron is transferred to the tetrazole ring researchgate.net. Subsequent steps lead to the two-electron reduced this compound species, potentially involving a protonation and ring-opening pathway researchgate.net.

Extra-Mitochondrial and Subcellular Sites of this compound Formation and Localization

While mitochondrial dehydrogenases were initially thought to be the primary sites of this compound formation, particularly for assays like MTT, it is now recognized that extra-mitochondrial and subcellular sites also contribute significantly to this compound production dergipark.org.trconicet.gov.arnih.gov.

For MTT, it is known that the reduction mainly occurs in the endoplasmic reticulum by glycolytic enzymes and NAD(P)H conicet.gov.ar. Microscopic studies have reported this compound aggregates appearing as needle-shaped crystals both intracellularly and extracellularly, sometimes on the cell surface nih.gov. Some studies suggest that these extracellular crystals can result from the reduction of MTT by the culture medium or by specific treatments, or even inside the plasma membrane nih.gov.

Sulfonated tetrazolium salts, such as WST-1, are designed to produce water-soluble formazans that can diffuse out of the cells into the culture medium, simplifying quantification conicet.gov.arcranfield.ac.uknih.gov. The reduction mechanisms for these hydrophilic tetrazolium salts can differ from MTT, with reduction by membrane-based enzymes at the cell surface being a notable pathway cranfield.ac.uk. For example, the XTT this compound readily diffuses out of cells, allowing for direct absorbance readings of the incubation medium nih.gov. The TNBT this compound from glucose-6-phosphate dehydrogenase activity has been observed to occur in the cytoplasm conicet.gov.ar.

Kinetic and Thermodynamic Aspects of this compound Redox Reactions

The kinetic and thermodynamic aspects of this compound redox reactions are crucial for understanding their behavior and optimizing their applications chemicalbook.comtaylorandfrancis.com. The rate of this compound formation is directly proportional to the metabolic activity of the cells and the number of viable cells in assays like MTT and MTS taylorandfrancis.com.

The reduction of tetrazolium salts to formazans is generally a rapid process, especially when catalyzed by enzymes google.com. For instance, the enzymatic reaction for forming this compound dyes from certain tetrazolium compounds can proceed rapidly google.com. The kinetics of this compound formation can be monitored by measuring the increase in absorbance of the colored this compound product over time taylorandfrancis.comnih.gov.

Thermodynamically, the decomposition process of this compound complexes can be endothermic, as indicated by positive enthalpy (ΔH) values, and often non-spontaneous, with positive Gibbs free energy (ΔG) values samipubco.comechemcom.com. The stability of formazans can be influenced by their substituents and the presence of intramolecular hydrogen bonding researchgate.net. Studies on the photochemistry of formazans like 1,3,5-triphenylthis compound (B1222628) (TPF) reveal complex dynamics involving isomerization around double bonds and potential proton transfer processes, which can occur over a wide range of timescales researchgate.netnih.govfrontiersin.org.

Non-Enzymatic Reduction Pathways and Chemical Triggers

Beyond enzymatic processes, tetrazolium salts can also undergo non-enzymatic reduction through various chemical triggers wikipedia.orgnih.gov. These pathways are important to consider, especially in experimental settings where cellular activity might be compromised or when studying the intrinsic chemical reactivity of these compounds.

One well-known non-enzymatic pathway involves the decomposition of substituted tetrazolium salts under the influence of reducing agents like ascorbic acid in an alkaline medium wikipedia.org. Photochemical conversion is another documented non-enzymatic route, where formazans like TPF can be generated from tetrazolium salts through light exposure, accompanied by a color change nih.govfrontiersin.org.

Certain bioreductants present in biological fluids, such as ascorbate (B8700270) and glutathione (B108866) (GSH), can also directly reduce tetrazolium salts nih.gov. While some tetrazolium compounds are prone to react with these bioreductants in serum, structural modifications can be made to increase their stability in biological settings nih.gov. The presence of intermediate electron acceptors (IEAs) can also facilitate non-enzymatic electron transfer from reduced compounds to tetrazolium salts researchgate.net.

Applications of Formazans in Chemical and Biological Research Tools

Formazans in Advanced Imaging and Labeling Methodologies

Formazans play a crucial role in advanced imaging and labeling methodologies, primarily due to their chromogenic and fluorogenic properties, which are leveraged for diverse research applications, including cell viability assays and localization studies within cellular compartments.

Development of Chromogenic and Fluorogenic Formazan Probes for Research

The development of chromogenic and fluorogenic this compound probes is largely based on the reduction of colorless tetrazolium salts to colored this compound products by metabolically active cells. This process is catalyzed by dehydrogenases and reductases, indicating cellular metabolic activity and viability guidetopharmacology.orgflybase.orgwikipedia.org.

The most widely utilized probes in this context include 3-(4,5-dimethyl-2-thiazolyl)-2,5-diphenyl-2H-tetrazolium bromide (MTT), 2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide (XTT), and 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) flybase.orgwikipedia.org. The reduction of MTT produces an insoluble, purple this compound product (MTT this compound), which requires a solubilization step (e.g., with acid or DMSO) before spectrophotometric quantification wikipedia.orgamericanelements.com. In contrast, XTT and MTS yield water-soluble this compound products, simplifying the assay procedure by eliminating the need for a solubilization step wikipedia.orgamericanelements.com. Certain sulfonated tetrazolium salts also lead to water-soluble formazans, proving useful in cytotoxicity assays flybase.org.

These this compound-based assays are broadly employed in research for assessing cell viability, proliferation, and enzymatic activity, with significant applications in toxicology studies and drug development flybase.orgwikipedia.orgnih.gov. The quantification of this compound products is typically performed using spectrophotometry, where the absorbance at specific wavelengths correlates directly with cellular metabolic activity wikipedia.orgnih.gov. Beyond their chromogenic nature, some formazans can exhibit fluorogenic properties, particularly when forming complexes with metal ions, such as ruthenium-chelated MTT this compound, which shows luminescence under blue excitation flybase.org. The tunable optoelectronic properties of formazanate ligands further contribute to their suitability for various sensing platforms fishersci.at.

The following table summarizes key characteristics of commonly used tetrazolium salts and their respective this compound products:

| Tetrazolium Salt | This compound Product Solubility | Typical Color | Primary Detection Method | PubChem CID (Salt) |

| MTT | Insoluble | Purple | Absorbance (after solubilization) wikipedia.org | 63205 [PubChem] |

| XTT | Water-soluble | Orange | Absorbance wikipedia.org | 68594 [PubChem] |

| MTS | Water-soluble | Yellow-Orange | Absorbance americanelements.com | 68805 [PubChem] |

Formazans in Photosensitizing Activity Method Development for Research Purposes

Formazans have emerged as valuable probes in the development of methods for evaluating photosensitizing activity, a critical area in research involving oxidative damage induced by light wikidata.orgwikipedia.org. A notable application involves the use of 1-(4,5-dimethylthiazol-2-yl)-3,5-diphenylthis compound (MTT-F), also known as thiazolyl blue this compound, as a probe to quantitatively assess the photosensitizing capabilities of various compounds wikidata.orgwikipedia.org.

The methodology is based on the observation that MTT-F undergoes significant and quantitative decolorization when exposed to light in the presence of photosensitizers, a reaction that does not occur in dark conditions wikidata.orgwikipedia.org. This decolorization is directly proportional to the irradiation time, light intensity, and the concentration of the photosensitizer wikidata.orgwikipedia.org. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) analyses indicate that the decolorized MTT-F is oxidized back to its corresponding tetrazolium salt, demonstrating the reversible nature of this redox reaction wikidata.orgwikipedia.org.